Product packaging for 7-Fluoroquinoline-2,4(1H,3H)-dione(Cat. No.:)

7-Fluoroquinoline-2,4(1H,3H)-dione

Cat. No.: B13022321
M. Wt: 179.15 g/mol
InChI Key: KZODHERFAMAMSA-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-2,4(1H,3H)-dione (CAS 76088-98-7) is a fluorinated quinazoline derivative with a molecular formula of C 8 H 5 FN 2 O 2 and a molecular weight of 180.14 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry research. The core quinazoline-2,4-dione structure is a privileged scaffold in drug discovery, and the incorporation of a fluorine atom at the 7-position can significantly influence the molecule's electronic properties, metabolic stability, and bioavailability. Researchers utilize this chemical as a key intermediate in the development of novel pharmaceutical compounds, particularly in the exploration of kinase inhibitors and other targeted therapies . WARNING: This product is intended for research purposes only and is not classified as a dietary supplement or medicinal product. It is strictly for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO2 B13022321 7-Fluoroquinoline-2,4(1H,3H)-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

7-fluoro-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4H2,(H,11,13)

InChI Key

KZODHERFAMAMSA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)F)NC1=O

Origin of Product

United States

Synthetic Methodologies for 7 Fluoroquinoline 2,4 1h,3h Dione and Analogs

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of the quinoline-2,4-dione scaffold, which is the core of 7-Fluoroquinoline-2,4(1H,3H)-dione, relies heavily on well-established cyclization and multi-step synthetic strategies.

Cyclization Reactions utilizing Precursors

The formation of the quinoline-2,4-dione ring system is often achieved through intramolecular cyclization reactions of suitably substituted precursors. A common strategy involves the condensation of an aniline (B41778) derivative with a β-keto ester or a malonic acid derivative, followed by thermal or acid-catalyzed cyclization. For the synthesis of this compound, a plausible precursor would be a derivative of 3-fluoroaniline.

One of the foundational methods is the Conrad-Limpach reaction , which involves the reaction of an aniline with a β-ketoester at elevated temperatures. A related approach, the Gould-Jacobs reaction , utilizes the condensation of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization. nih.gov These methods have been widely applied to generate a diverse range of quinolin-4-one derivatives. nih.govmdpi.com

A newer approach for the synthesis of quinoline-2,4-diones involves the methyl triflate (TfOMe)-promoted intramolecular Houben-Hoesch reaction of α,α-dialkyl substituted cyanoacetanilides. researchgate.net This method offers the advantage of mild reaction conditions and a broad substrate scope. researchgate.net

Table 1: Comparison of Classical Cyclization Reactions for Quinoline-4-one Synthesis

Reaction Name Precursors General Conditions Key Features
Conrad-Limpach Aniline, β-ketoester High temperature Forms 4-quinolones
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonate Thermal cyclization Leads to 4-hydroxy-3-carboxyquinolines, precursors to quinolin-4-ones nih.gov
Camps Cyclization N-(2-acylaryl)amides Base or acid catalysis Can yield both quinolin-2-ones and quinolin-4-ones depending on the base used mdpi.com
Pfitzinger Reaction Isatin, Carbonyl compound Basic conditions Synthesizes quinoline-4-carboxylic acids nih.gov

Multi-step Synthesis Strategies for Derivatized Structures

The synthesis of derivatized 7-fluoroquinoline-2,4(1H,3H)-diones often requires multi-step sequences to introduce various functional groups onto the quinoline (B57606) core. These strategies allow for the preparation of a wide array of analogs with tailored properties.

For instance, a synthetic route could begin with the intermolecular condensation of a substituted aniline, such as 4-bromo-3-fluoroaniline, with an appropriate ester like ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of polyphosphoric acid to form a substituted quinolin-4(1H)-one. mdpi.com Subsequent modifications can be introduced, such as the alkylation at the N1 position. mdpi.com Further functionalization can be achieved through reactions like Suzuki coupling to introduce aryl or heteroaryl groups at specific positions on the quinoline ring. mdpi.com

Another example involves the synthesis of fluoroquinolone derivatives where a key intermediate is formed and then subjected to various substitution reactions at the C7 position to introduce diverse functionalities. nih.gov These multi-step approaches provide the flexibility to build complex molecular architectures based on the this compound scaffold. nih.gov

Role of Specific Reagents and Catalysts in Quinoline-Dione Formation

The choice of reagents and catalysts is critical in directing the outcome and efficiency of quinoline-dione synthesis.

Acid Catalysts: Strong acids like polyphosphoric acid (PPA) and sulfuric acid are frequently used to promote the cyclization step in reactions like the Conrad-Limpach and Gould-Jacobs syntheses. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another effective cyclizing agent that often allows for milder reaction conditions. nih.gov

Base Catalysts: Bases such as sodium hydride, potassium carbonate, and triethylamine (B128534) are employed in various steps, including N-alkylation and condensation reactions. mdpi.comnih.gov The choice of base can also influence the regioselectivity in certain cyclization reactions, such as the Camps cyclization, determining whether a quinolin-2-one or quinolin-4-one is formed. mdpi.com

Transition Metal Catalysts: Palladium catalysts, such as Pd(dppf)Cl₂, are instrumental in modern synthetic methodologies for functionalizing the quinoline core through cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com This enables the introduction of a wide range of substituents that would be difficult to incorporate using classical methods. Cobalt and ruthenium-based catalysts have also been developed for the efficient synthesis of quinolines and related heterocycles under mild conditions. organic-chemistry.orgrsc.org Nanocatalysts, including those based on iron oxide, are also gaining prominence for their efficiency and reusability in quinoline synthesis. nih.gov

Advanced Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient methods for the synthesis of quinoline derivatives, including the application of green chemistry principles and advanced reactor technologies.

Green Chemistry Methodologies (e.g., Deep Eutectic Solvent-Mediated Synthesis)

A notable advancement in the green synthesis of quinoline derivatives is the use of deep eutectic solvents (DESs). rsc.org DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point lower than that of the individual components. They offer several advantages as reaction media, including being biodegradable, non-toxic, and often recyclable.

One-pot, three-component synthesis of quinoline derivatives has been successfully achieved using a choline (B1196258) chloride/tin(II) chloride (ChCl·2SnCl₂) deep eutectic solvent. daneshyari.comresearchgate.netepa.gov This system acts as both the solvent and the catalyst, allowing for the efficient reaction of anilines, aromatic aldehydes, and enolizable aldehydes at moderate temperatures (e.g., 60 °C) to produce quinolines in high yields. daneshyari.comresearchgate.net The DES can often be recovered and reused multiple times without significant loss of activity. daneshyari.com Similarly, a deep eutectic solvent composed of choline chloride and zinc chloride has been used for the synthesis of 2,4-disubstituted quinolines via the cyclization coupling of 2-aminoacetophenone (B1585202) and aromatic alkynes. sioc-journal.cn

Table 2: Example of a Deep Eutectic Solvent System for Quinoline Synthesis

DES Composition Reactants Conditions Yield Reference
Choline chloride/tin(II) chloride (1:2) Aniline derivative, Aromatic aldehyde, Enolizable aldehyde 60 °C, 2-3 h 54-97% daneshyari.comresearchgate.net
Choline chloride/zinc chloride (1:2) 2-Aminoacetophenone, Aromatic alkyne 80 °C, 3 h up to 98% sioc-journal.cn

Continuous Flow Reactor Applications

Continuous flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for scalability and automation. youtube.com The application of flow chemistry to the synthesis of quinolines has demonstrated its potential for producing these heterocycles efficiently. researchgate.net

A continuous photochemical process has been developed for the synthesis of quinoline products through a tandem alkene isomerization and cyclocondensation cascade. thieme-connect.de In this method, (E)-2-aminostyryl ketones are irradiated with a high-power LED lamp in a flow reactor, leading to the formation of the quinoline scaffold with high productivity. researchgate.netthieme-connect.de This approach highlights the potential of flow chemistry to enable novel and efficient synthetic transformations. Furthermore, multi-step flow syntheses have been designed, for example, by coupling a photochemical reaction with a subsequent flow hydrogenation step in an H-Cube system to produce tetrahydroquinolines. thieme-connect.de The ability to telescope multiple reaction steps in a continuous flow manner significantly streamlines the synthetic process. researchgate.net

Automated Synthesis Techniques

While specific details on the fully automated synthesis of this compound are not extensively documented in the provided search results, the principles of automated synthesis can be applied to the known synthetic routes. Automated platforms can facilitate high-throughput screening of reaction conditions and the rapid generation of analog libraries. These systems typically involve robotic handling of reagents and reaction vessels, with integrated purification and analysis modules. For the synthesis of quinolinedione analogs, an automated workflow could be envisioned for processes like reductive amination, which has been successfully used in the synthesis of fluoroquinolone analogs. researchgate.net

Derivatization Strategies for Structural Modification

The core structure of this compound offers multiple sites for structural modification, allowing for the fine-tuning of its chemical and physical properties. Key derivatization strategies include nucleophilic substitution, alkylation, acylation, and ring transformations.

Nucleophilic Substitution Reactions to Introduce Functional Groups

Nucleophilic substitution is a powerful tool for introducing a wide array of functional groups onto the quinolinedione scaffold. These reactions typically target a leaving group, such as a halogen, on the heterocyclic ring. For instance, in a related pyrano[3,2-c]quinoline-2,5(6H)-dione system, a chloro group at the 4-position has been successfully displaced by various nucleophiles. researchgate.net These include sodium azide, amines, thiophenol, and malononitrile, leading to a series of novel 4-substituted 3-nitropyranoquinolinones. researchgate.net The reaction with sodium azide, for example, introduces an azido (B1232118) group, which can subsequently undergo thermal cyclization. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on a Related Quinolinedione System

NucleophileReagentProduct
AzideSodium azide4-Azido-3-nitropyranoquinolinone
AmineVarious amines4-Amino-3-nitropyranoquinolinone derivatives
ThiolThiophenol4-(Phenylthio)-3-nitropyranoquinolinone
CarbanionMalononitrile4-(Dicyanomethyl)-3-nitropyranoquinolinone

This table is illustrative of nucleophilic substitution reactions on a related quinoline derivative and suggests potential transformations for this compound.

Alkylation and Acylation Reactions at Nitrogen Positions

The nitrogen atoms within the this compound ring system are nucleophilic and can be targeted by alkylation and acylation reactions. These reactions, often variants of the Friedel-Crafts reaction, allow for the introduction of alkyl and acyl groups, which can significantly influence the compound's properties. openstax.orgbyjus.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

Alkylation, the introduction of an alkyl group, can be achieved using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). openstax.orgbyjus.com The catalyst assists in generating a carbocation electrophile which is then attacked by the nitrogen atom. openstax.orglibretexts.org Similarly, acylation introduces an acyl group (-COR) and is typically carried out using an acid chloride (RCOCl) or an acid anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com For example, the reaction of a quinazoline-2,4(1H,3H)-dione derivative with benzyl (B1604629) chloride or methyl iodide in the presence of potassium carbonate in DMF has been used to synthesize N-alkylated products. nih.gov

Table 2: General Conditions for N-Alkylation and N-Acylation

ReactionReagentsCatalystTypical Product
AlkylationAlkyl halide (e.g., R-Cl, R-I)Lewis Acid (e.g., AlCl₃) or Base (e.g., K₂CO₃)N-Alkyl quinolinedione
AcylationAcyl halide (e.g., R-COCl)Lewis Acid (e.g., AlCl₃)N-Acyl quinolinedione

Annulation and Ring-Transformation Reactions

Annulation and ring-transformation reactions represent more complex derivatization strategies that can lead to the formation of novel polycyclic systems fused to the quinolinedione core. These reactions often involve bifunctional reagents that react with two sites on the quinolinedione, leading to the construction of a new ring.

An example of a ring-transformation reaction is the treatment of a 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine (B178648) hydrate (B1144303) in boiling DMF. researchgate.net This reaction proceeds through an α-pyrone ring opening followed by a ring closure (RORC) to yield a pyrazolone (B3327878) derivative fused to the quinolinone moiety. researchgate.net Similarly, reactions with other binucleophiles like cyanoguanidine and S-methylisothiourea can lead to the formation of different heterocyclic rings fused to the quinoline core. researchgate.net

The transformation of a pyrimidine (B1678525) ring into a pyridine (B92270) system using 1,3-ambident nucleophiles containing a C-C-N fragment is another example of a ring transformation strategy. clockss.org This type of reaction, while demonstrated on a different heterocyclic system, highlights the potential for converting the pyrimidine-like portion of the quinolinedione into other heterocyclic structures.

Chemical Reactivity and Transformations of 7 Fluoroquinoline 2,4 1h,3h Dione

Oxidation Reactions

There is currently no specific information available in the scientific literature detailing the oxidation reactions of 7-Fluoroquinoline-2,4(1H,3H)-dione.

Reduction Reactions

Specific reduction reactions involving this compound have not been reported in the available scientific literature.

Nucleophilic Substitution of the Fluoro Moiety

The nucleophilic substitution of the fluoro group at the 7-position of this compound is a plausible reaction pathway, given the nature of aromatic fluorine substitution. However, no published studies specifically investigating this transformation on this compound could be identified. Research on other fluoroaromatic compounds suggests that such reactions are feasible but dependent on the reaction conditions and the nature of the nucleophile.

Reactions with N-Substituted Cyclic Amines

While the reactions of the parent quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines have been explored, there is no specific literature detailing such reactions with this compound.

Thermal Behavior Analysis

A detailed thermal behavior analysis, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), for this compound has not been reported in the available literature.

Structure Activity Relationship Sar Studies of 7 Fluoroquinoline 2,4 1h,3h Dione Analogs

Impact of the Fluoro Substituent at Position 7 on Biological Efficacy and Target Interactions

The presence and position of a fluorine atom on the quinoline (B57606) ring are paramount to the biological activity of fluoroquinolone antibiotics. In the case of 7-Fluoroquinoline-2,4(1H,3H)-dione analogs, the fluorine at position 7 (C7) plays a similarly crucial role in modulating biological efficacy.

Research into quinoline-2,4(1H,3H)-dione analogs as cannabinoid receptor ligands has shown that the substitution pattern on the carbocyclic ring dictates the pharmacological outcome. Specifically, analogs substituted at the C7 position, such as the 7-fluoro derivative, tend to act as antagonists of the cannabinoid type 2 receptor (CB2R). nih.govacs.org This is in direct contrast to analogs substituted at the C5 or C8 positions, which typically exhibit agonist activity at the same receptor. nih.govacs.org

The C7-fluoro group's high electronegativity and ability to form hydrogen bonds can significantly influence how the molecule docks into the binding pocket of its biological target. This substitution can alter the electronic distribution of the entire ring system, affecting key interactions with amino acid residues within the receptor or enzyme active site. For antibacterial applications targeting DNA gyrase, the C7 substituent is known to be a critical determinant of potency and spectrum of activity. koreascience.kr While direct studies on this compound are limited, the established SAR of fluoroquinolones suggests the C7 position is pivotal for gyrase inhibition and cell permeability. koreascience.kr

Influence of Substituents at N1, N3, C6, C8 Positions on Activity

Modifications at the N1, N3, C6, and C8 positions of the quinoline-2,4-dione core have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

Substitutions at various positions with a range of chemical moieties have profound effects on the biological activity of quinoline-2,4-dione derivatives.

N1 and N3 Positions: The nitrogen atoms of the dione (B5365651) ring are common sites for substitution. In the related quinazoline-2,4(1H,3H)-dione series, attaching moieties like triazole rings at the N1 and N3 positions has been shown to produce compounds with a broad spectrum of antibacterial activity. nih.gov Other studies have focused on attaching various substituents to the N3 position to develop dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, where hydrophobic tails like phenyl or other heterocyclic rings are introduced. nih.gov

C6 Position: In the context of CB2R modulation, C6-substituted quinoline-2,4(1H,3H)-diones, similar to their C7-substituted counterparts, are reported to be antagonists. nih.govacs.org

C8 Position: Substitution at the C8 position often leads to a different pharmacological profile compared to C6 or C7 substitution. For instance, C8-substituted quinoline-2,4(1H,3H)-diones demonstrate CB2R agonist activity. nih.govacs.org In the realm of traditional fluoroquinolones, a halogen (like chlorine) or a methoxy (B1213986) group at the C8 position can enhance activity against resistant bacteria by improving DNA gyrase inhibition. koreascience.krresearchgate.net

The table below summarizes the observed effects of substitutions at these key positions on the quinoline-2,4(1H,3H)-dione scaffold.

PositionSubstituent TypeObserved Biological EffectTarget(s)
N1, N3 Heterocyclic (e.g., Triazole)Broad-spectrum antibacterial activityBacterial DNA Gyrase / Topoisomerase IV
N3 Aryl, HeterocyclicAnticancer (Tyrosine Kinase Inhibition)c-Met, VEGFR-2
C6 VariousAntagonist ActivityCannabinoid Receptor 2 (CB2R)
C7 Fluoro, VariousAntagonist ActivityCannabinoid Receptor 2 (CB2R)
C8 VariousAgonist ActivityCannabinoid Receptor 2 (CB2R)
C8 Chlorine, MethoxyEnhanced Antibacterial ActivityBacterial DNA Gyrase

This table is based on findings from studies on quinoline-2,4(1H,3H)-dione and closely related quinazoline-2,4(1H,3H)-dione scaffolds. nih.govnih.govacs.orgkoreascience.krnih.gov

Stereochemistry is a critical factor in the design of bioactive molecules, as the three-dimensional arrangement of atoms dictates the molecule's fit and interaction with its biological target. For quinoline-2,4-dione analogs, particularly those with chiral centers in their side chains, stereoisomers can exhibit significantly different potencies and pharmacological effects.

For example, in the development of ofloxacin, a classic fluoroquinolone, the (S)-enantiomer (levofloxacin) was found to be 8 to 128 times more active than the (R)-enantiomer. This difference is attributed to the specific interactions the (S)-enantiomer can make with the DNA-gyrase complex. While specific stereochemical studies on this compound were not found in the provided results, the principles are directly applicable. When designing analogs with cyclic or complex acyclic substituents at positions like N1 or C7, the introduction of chiral centers is often unavoidable. Therefore, the synthesis and biological evaluation of individual enantiomers are essential steps to identify the more active and potentially less toxic stereoisomer. Computational methods like molecular docking are used to predict these favorable interactions and guide the design of stereochemically defined analogs. nih.gov

Correlation between Molecular Features and Binding Affinity to Biological Targets

A direct correlation exists between the specific molecular features of this compound analogs and their binding affinity to targets like cannabinoid receptors and bacterial enzymes.

As established, the position of substituents on the carbocyclic ring is a key determinant for CB2R affinity and functional outcome. nih.govacs.org The antagonist effect of C7-substituted analogs suggests that the substituent in this region either prevents the conformational change required for receptor activation or sterically blocks the binding of an endogenous agonist. Conversely, the agonist activity of C8-substituted analogs implies that a substituent at this position promotes the active conformation of the receptor. nih.govacs.org

Structural Comparisons with Established Fluoroquinolones

The this compound scaffold is considered a structural analog or isostere of classic fluoroquinolone antibiotics. nih.gov The primary difference lies in the core pharmacophore responsible for antibacterial action.

FeatureThis compoundClassical Fluoroquinolones (e.g., Ciprofloxacin)
Core Structure Quinoline-2,4-dione 4-Oxo-quinoline-3-carboxylic acid
Position 1 Typically N-H or N-substituentN-substituent (e.g., ethyl, cyclopropyl)
Position 2 Carbonyl (C=O)C-H
Position 3 N-H or N-substituentCarboxylic Acid (-COOH)
Position 4 Carbonyl (C=O)Carbonyl (C=O)
Position 7 Fluoro (F)Fluoro (F)
Position 8 Typically C-HC-H, C-F, C-Cl, or C-OCH3

The critical pharmacophore for traditional fluoroquinolones is the C3-carboxylic acid and the C4-keto group, which are essential for binding to the DNA-gyrase complex. The quinoline-2,4(1H,3H)-dione structure replaces the C3-carboxylic acid with an amide within the heterocyclic ring. Despite this significant change, these dione compounds retain the ability to inhibit DNA gyrase and topoisomerase IV, suggesting they interact with the enzymes in a similar, yet distinct, manner. nih.gov This alternative binding mode is a key area of research, as it may be less susceptible to existing fluoroquinolone resistance mechanisms, presenting a promising strategy for developing new antibacterial agents effective against resistant strains. nih.govnih.gov

Molecular Mechanisms of Action for 7 Fluoroquinoline 2,4 1h,3h Dione Derivatives

Interaction with Bacterial Type II Topoisomerases

The primary targets for quinolone-based antibiotics, including the 7-fluoroquinoline-2,4(1H,3H)-dione derivatives, are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov These enzymes are crucial for managing the topological state of DNA during various cellular processes such as replication, transcription, and recombination. mdpi.com By inhibiting these enzymes, the compounds effectively halt bacterial proliferation. nih.govyoutube.com

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication. mdpi.comyoutube.com this compound derivatives, similar to other quinolones, bind to the complex formed between DNA gyrase and DNA. mdpi.comyoutube.com This binding stabilizes a state in which the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle. mdpi.com This results in the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterium. nih.govmdpi.com This action classifies these compounds as poisons of DNA gyrase rather than just catalytic inhibitors. mdpi.com For most gram-negative bacteria, DNA gyrase is considered the primary target for fluoroquinolones. youtube.com

Topoisomerase IV is another essential type II topoisomerase in bacteria, structured as a ParC₂ParE₂ heterotetramer. nih.gov Its primary role is in decatenating (unlinking) daughter chromosomes following DNA replication, a critical step for cell division. acs.org In many Gram-positive bacteria, topoisomerase IV is the principal target of fluoroquinolones. nih.govyoutube.com Similar to its effect on DNA gyrase, this compound derivatives bind to the topoisomerase IV-DNA complex, trapping it in a state where the DNA is cleaved. oup.com This action disrupts the segregation of newly replicated chromosomes, leading to a halt in cell division and eventual cell death. acs.org Some derivatives have been shown to inhibit both Staphylococcus aureus gyrase and topoisomerase IV with similar efficacy, suggesting they could act as dual-targeting agents. nih.gov

The interaction between quinolones and the topoisomerase-DNA complex is mediated by a non-covalent bridge involving a water molecule and a metal ion, typically Mg²⁺. mdpi.comnih.gov The C3/C4 keto-acid moiety of the quinolone molecule chelates the Mg²⁺ ion. mdpi.com This ion, in turn, is coordinated by water molecules that form hydrogen bonds with specific amino acid residues in the enzyme's A subunit (GyrA in DNA gyrase and ParC in topoisomerase IV). mdpi.comnih.gov In E. coli GyrA, these residues are typically Ser83 and Asp87. mdpi.com This water-metal ion bridge is crucial for stabilizing the drug within the DNA cleavage complex and is considered the primary point of interaction between clinically relevant quinolones and the bacterial type II topoisomerases. oup.comnih.gov The bridge can serve different functions depending on the bacterial species; in some, it acts as a primary binding contact, while in others, it primarily serves to correctly position the drug. nih.govresearchgate.net

Evasion of Bacterial Resistance Mechanisms

A significant challenge in antibacterial therapy is the emergence of drug resistance. nih.gov this compound derivatives are being investigated for their potential to overcome common resistance mechanisms. nih.gov

The most common form of resistance to quinolones involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govnih.gov These mutations often occur in the regions that form the drug-binding pocket, particularly the amino acids that anchor the water-metal ion bridge. mdpi.comnih.gov Such mutations reduce the binding affinity of the drug to the enzyme-DNA complex, leading to decreased susceptibility. nih.gov Some quinazoline-2,4-dione derivatives, including those with an 8-methoxy group, have shown activity against quinolone-resistant mutants. nih.gov These compounds exhibit greater in vitro activity against mutant gyrases compared to older fluoroquinolones like ciprofloxacin (B1669076), suggesting they can overcome this form of resistance. nih.gov This improved activity is attributed to their effectiveness against the mutated enzymes rather than a switch in target to topoisomerase IV. nih.gov

Table 1: In Vitro Activity of Dione (B5365651) Derivatives Against Wild-Type and Mutant Gyrases

CompoundTarget EnzymeRelative Activity vs. Ciprofloxacin
8-methoxy 2,4-dioneQuinolone-resistant mutant gyrasesGreater
8-methyl 2,4-dioneQuinolone-resistant mutant gyrasesGreater
5-methoxy 1,3-dioneQuinolone-resistant mutant gyrasesGreater
This table is a representation of findings that dione derivatives can be more effective than ciprofloxacin against resistant gyrase mutants. nih.gov

Another major mechanism of bacterial resistance is the active efflux of drugs out of the cell by membrane proteins known as efflux pumps. nih.gov Overexpression of these pumps reduces the intracellular concentration of the antibiotic, diminishing its efficacy. nih.gov Fluoroquinolones are known substrates for various efflux pumps in Gram-negative bacteria. nih.gov Strategies to combat this resistance include the development of new derivatives that are poor substrates for these pumps or the co-administration of efflux pump inhibitors. researchgate.netnih.gov While specific data on this compound derivatives and their interaction with efflux pumps is limited, the broader class of quinolones is known to be affected by this resistance mechanism. nih.gov The development of quinolone derivatives that can evade or inhibit these pumps is an active area of research. researchgate.net

Non-Topoisomerase Mediated Mechanisms of Action

Beyond their established roles as topoisomerase poisons, derivatives of the quinoline (B57606) and quinazolinone scaffolds have been investigated for their interactions with other cellular components and pathways. These alternative mechanisms are crucial for understanding the full spectrum of their biological effects, including potential applications beyond antibacterial therapy.

Inhibition of Cytochrome P-450 Sterol-7α-Hydroxylase (CYP27A1)

The quinoline nucleus is a key structural motif in various compounds that interact with cytochrome P450 (CYP) enzymes. While direct studies on this compound's effect on CYP27A1 are not extensively documented, research on related quinoline derivatives provides insights into this potential mechanism. For instance, certain quinoline-4-carboxamide analogs have been shown to bind to CYP2C9, another member of the cytochrome P450 superfamily, suggesting that the quinoline scaffold can interact with the active sites of these enzymes. nih.gov

Furthermore, the bacterial P450 monooxygenase CYP199A2 has been shown to oxidize quinoline-6-carboxylic acid, indicating that quinoline derivatives can be substrates for P450 enzymes. nih.gov Although this does not directly confirm inhibition of CYP27A1, it establishes the plausibility of interaction. The inhibition of CYP27A1, an enzyme involved in cholesterol metabolism, by small molecules is an area of interest for various therapeutic applications. The structural characteristics of this compound, with its heterocyclic core and fluorine substituent, make it a candidate for further investigation into its potential to modulate CYP27A1 activity.

Table 1: Interaction of Quinoline Derivatives with Cytochrome P450 Enzymes

Compound/ClassCytochrome P450 IsoformObserved EffectReference
Quinoline-4-carboxamide analogsCYP2C9Binding and inhibition nih.gov
Quinoline-6-carboxylic acidCYP199A2Substrate for oxidation nih.gov
Quinazolin-2,4-dione derivativesCYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4Predicted low likelihood of inhibition rsc.org

This table presents data on related quinoline and quinazolinone derivatives to infer potential interactions of this compound with CYP enzymes.

Interaction with Macrophage Lipid Rafts

The interaction of fluoroquinolones with lipid membranes represents another potential non-topoisomerase-mediated mechanism of action. Studies on fluoroquinolones like ciprofloxacin and moxifloxacin (B1663623) have demonstrated their ability to interact with lipid bilayers, which are fundamental components of cell membranes, including the lipid rafts of macrophages. nih.govnih.gov These interactions can alter membrane properties, such as fluidity and organization. nih.govnih.gov

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which serve as platforms for signaling molecules and are involved in various cellular processes, including immune responses and pathogen entry. By partitioning into these lipid domains, fluoroquinolone derivatives could potentially modulate the functions of macrophages. A multitechnique approach has shown that fluoroquinolones can be located at the hydrophilic-hydrophobic interface of model membranes. nih.gov The differences in lipid interaction between ciprofloxacin and moxifloxacin suggest that structural variations, such as the substituents on the quinolone core, influence the nature and extent of this interaction. nih.govnih.gov Therefore, it is conceivable that this compound derivatives could similarly interact with and influence the properties of macrophage lipid rafts.

Table 2: Effects of Fluoroquinolones on Model Lipid Membranes

FluoroquinoloneEffect on Lipid MembraneTechnique UsedReference
CiprofloxacinLower ability to decrease all-trans conformation of lipid chains, higher capacity to affect lipid chain orientation and disorder the membrane.Atomic Force Microscopy, Langmuir studies, ATR-FTIR nih.gov
MoxifloxacinHigher condensing effect, greater decrease in all-trans conformation of acyl-lipid chains with less effect on lipid disorder.Atomic Force Microscopy, Langmuir studies, ATR-FTIR nih.govnih.gov

This table summarizes the observed effects of other fluoroquinolones on lipid membranes, suggesting a potential mechanism for this compound derivatives.

Disruption of Polysaccharide Capsule Formation in Bacteria

The bacterial polysaccharide capsule is a crucial virulence factor that protects bacteria from the host immune system and facilitates adhesion. While direct evidence of this compound disrupting capsule formation is not available, the general principle of antibacterial agents affecting bacterial surfaces is well-established. Some microbial factors that contribute to virulence include the glycocalyx, which is a component of the capsule. wikipedia.org The ability of fluoroquinolones to interact with bacterial cell envelopes could potentially interfere with the synthesis or assembly of these protective polysaccharide layers. This interference could occur through various indirect mechanisms, such as altering the membrane potential or inhibiting enzymes involved in the polysaccharide biosynthesis pathway, which are located in or near the cell membrane.

Other Identified Molecular Targets

The versatile quinoline and quinazolinone scaffolds have been found to interact with a variety of other molecular targets, suggesting a broad range of biological activities beyond their antibacterial effects. For instance, some quinolone derivatives have shown activity as anti-HIV-1 integrase inhibitors and cannabinoid receptor-2 agonists/antagonists. nih.gov Furthermore, certain quinazolin-2,4-dione derivatives have been explored for their potential as anticancer agents, highlighting their interaction with targets relevant to cancer cell proliferation. rsc.org The structural similarity of this compound to these compounds suggests that it could also exhibit a diverse pharmacological profile.

Table 3: Other Identified Molecular Targets for Quinoline and Quinazolinone Derivatives

Compound ClassIdentified Molecular Target/ActivityReference
Quinolone derivativesAnti-HIV-1 integrase nih.gov
Quinolone derivativesCannabinoid receptor-2 agonist/antagonist nih.gov
Quinazolin-2,4-dione derivativesAnticancer activity rsc.org

This table highlights the diverse biological targets of related compound classes, indicating the potential for this compound to have multiple mechanisms of action.

Computational and Theoretical Investigations of 7 Fluoroquinoline 2,4 1h,3h Dione and Analogs

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and specificity. For analogs of 7-Fluoroquinoline-2,4(1H,3H)-dione, which share a core structure with fluoroquinolone antibiotics, the primary targets of interest are bacterial DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com

Docking studies on various fluoroquinolone analogs have revealed key interactions within the enzyme's active site. nih.govnih.gov For instance, the quinolone core is known to interact with the DNA-enzyme complex, often mediated by a magnesium ion. nih.gov The carboxyl group at position 3 and the keto group at position 4 of the quinolinedione ring system are crucial for this interaction. The substituent at the N-1 position and the C-7 position significantly influence the compound's potency and spectrum of activity.

In the case of this compound, the fluorine atom at the 7th position is expected to enhance binding affinity and cell penetration, a common strategy in fluoroquinolone design. mdpi.com Docking simulations of similar compounds, such as certain quinoline-linked pyrimidine (B1678525) derivatives, have shown that these molecules can effectively fit into the active sites of enzymes like cyclooxygenase (COX), suggesting that quinolinedione scaffolds can be explored for various targets.

A study on ciprofloxacin (B1669076) analogs highlighted that modifications at the C-7 position can lead to high affinity for the GyrA subunit of DNA gyrase in resistant bacterial strains. mdpi.com This suggests that the 7-fluoro substituent of this compound could play a significant role in overcoming resistance mechanisms. Furthermore, research on other quinazoline-2,4(1H,3H)-dione derivatives has demonstrated their potential as inhibitors of enzymes like c-Met and VEGFR-2 tyrosine kinases, with docking studies revealing hydrogen bonding with key residues in the active sites. tandfonline.com

Molecular Dynamics Simulations for Binding Conformations and Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of binding conformations and reveal the flexibility of both the ligand and the protein.

For quinoline (B57606) derivatives, MD simulations have been employed to investigate their potential as inhibitors for various enzymes, including the main protease of SARS-CoV-2 and acetylcholinesterase. nih.govnih.gov These studies typically show that after an initial equilibration period, the root-mean-square deviation (RMSD) of the protein-ligand complex reaches a plateau, indicating the stability of the binding.

In the context of this compound analogs, MD simulations would be crucial to confirm the stability of the docked poses within the DNA gyrase or topoisomerase IV active sites. A 100-nanosecond simulation of DNA gyrase in complex with potent inhibitor analogs demonstrated the stability of the interactions. acs.org Analysis of the root-mean-square fluctuation (RMSF) can pinpoint which residues of the protein are most affected by the ligand's presence, providing further clues about the mechanism of inhibition. Such simulations on quinoline-linked pyrimidine derivatives have demonstrated the stability and conformational dynamics of the ligand within the target enzyme.

Quantum Chemical Calculations and Reactivity Parameter Prediction

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of molecules. These methods are instrumental in elucidating the structure-activity relationships of drug candidates.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For quinazoline (B50416) derivatives, DFT calculations have been used to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. researchgate.net The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

For this compound, the fluorine atom at the 7th position would be expected to influence the electron distribution across the aromatic ring system, thereby affecting its reactivity and interaction with biological targets. DFT studies on similar structures, such as iron(III) porphyrin complexes, have demonstrated the utility of this method in calculating various reactivity descriptors like electronegativity and chemical hardness. physchemres.org

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of hyperconjugative interactions and charge transfer between orbitals, which contribute to molecular stability.

In a study of a newly synthesized quinazoline derivative, NBO analysis revealed significant hyperconjugative interactions that contribute to the stability of the molecule. researchgate.net For this compound, NBO analysis could elucidate the influence of the fluorine substituent on the electronic delocalization and the strength of intramolecular interactions. This information is valuable for understanding the molecule's intrinsic stability and its potential for forming specific interactions with a target receptor.

Structural Bioinformatics and Atomistic Modelling of Drug-Protein Interactions

Structural bioinformatics combines biological data with computational techniques to model and understand biological structures at the atomic level. For this compound and its analogs, this involves using the three-dimensional structures of target proteins, such as DNA gyrase, to model their interactions.

The process often begins with identifying the binding pocket of the target protein. For fluoroquinolones, this is the quinolone resistance-determining region (QRDR) within the DNA gyrase or topoisomerase IV enzymes. mdpi.com Atomistic models of the drug-protein complex can then be built and refined using techniques like molecular docking and MD simulations. These models can reveal the specific amino acid residues and DNA bases that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. This detailed understanding of drug-protein interactions is crucial for designing more potent and selective inhibitors.

In Silico Prediction of Pharmacokinetic Parameters

The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its efficacy and safety. In silico methods to predict these pharmacokinetic parameters are now an integral part of the drug discovery process, helping to identify and eliminate compounds with unfavorable profiles at an early stage. nih.gov

Biological Applications and Activity Spectrum of 7 Fluoroquinoline 2,4 1h,3h Dione Derivatives

Antimicrobial Activity

Fluoroquinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. researchgate.netnih.gov Modifications to the basic fluoroquinolone structure, including the quinoline-2,4(1H,3H)-dione moiety, have been extensively researched to enhance potency and overcome resistance.

Efficacy Against Gram-Positive Bacterial Strains

Derivatives of the fluoroquinolone class have shown significant efficacy against a variety of Gram-positive bacteria. Modifications at the C-7 position of the quinolone ring, often involving five- or six-membered nitrogen heterocycles like piperazine (B1678402) or aminopyrrolidine, can enhance activity against these pathogens. nih.govorientjchem.org Research has highlighted the inhibitory activity of 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derived synthons against pathogenic Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae. orientjchem.org Furthermore, certain 7-substituted-6-fluoroquinolone derivatives have demonstrated potent antimicrobial activity against Gram-positive strains with effective concentrations at or below 0.860 μg/mL. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) of selected fluoroquinolone derivatives against representative Gram-positive bacterial strains.

Derivative TypeBacterial StrainMIC (μg/mL)Reference
7-substituted-6-fluoroquinoloneStaphylococcus aureus≤ 0.860 nih.gov
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthonStaphylococcus aureusGood inhibitory activity orientjchem.org
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthonStreptococcus agalactiaeGood inhibitory activity orientjchem.org
Thiazolidine-2,4-dione-linked ciprofloxacin (B1669076) derivative (Compound 10)Bacillus subtilis4.2 x 10⁻² µM/ml researchgate.net
Thiazolidine-2,4-dione-linked ciprofloxacin derivative (Compound 10)Staphylococcus aureus4.2 x 10⁻² µM/ml researchgate.net

Efficacy Against Gram-Negative Bacterial Strains

The primary target for quinolones in Gram-negative bacteria is DNA gyrase. nih.gov Fluoroquinolone derivatives have historically demonstrated strong activity against this class of bacteria. For instance, 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derived synthons have shown good inhibitory activity against pathogenic Gram-negative bacteria like Pseudomonas aeruginosa. orientjchem.org Similarly, certain 7-substituted-6-fluoroquinolone derivatives are potent against Gram-negative bacteria at concentrations of 0.860 μg/mL or lower. nih.gov The introduction of a piperazine ring at the C-7 position is known to improve activity against Gram-negative bacteria. nih.gov

The table below presents the minimum inhibitory concentration (MIC) of selected fluoroquinolone derivatives against key Gram-negative bacterial strains.

Derivative TypeBacterial StrainMIC (μg/mL)Reference
7-substituted-6-fluoroquinoloneEscherichia coli≤ 0.860 nih.gov
7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid synthonPseudomonas aeruginosaGood inhibitory activity orientjchem.org
Thiazolidine-2,4-dione-linked ciprofloxacin derivative (Compound 15)Klebsiella pneumoniae2.60 x 10⁻² µM/ml researchgate.net
Thiazolidine-2,4-dione-linked ciprofloxacin derivative (Compound 4)Escherichia coli4.5 x 10⁻² µM/ml researchgate.net

Activity Against Multi-Drug Resistant Bacterial Strains (e.g., Mycobacterium tuberculosis)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.govnih.gov Fluoroquinolones are critical second-line agents in the treatment of MDR-TB and for patients who cannot tolerate first-line therapies. nih.govnih.govexlibrisgroup.com In Mycobacterium tuberculosis, the sole target of fluoroquinolones is DNA gyrase. nih.gov Resistance typically arises from mutations in the gyrA and gyrB genes that encode this enzyme. nih.gov

Research into novel fluoroquinolone derivatives aims to enhance their anti-tubercular activity and combat resistance. exlibrisgroup.com For example, prodrug strategies, such as creating esters of fluoroquinolones like levofloxacin (B1675101) and ciprofloxacin with long-chain fatty alcohols, have been explored to improve lipophilicity and facilitate entry into mycobacterial cells. nih.govresearchgate.net While this particular strategy led to a reduction in antitubercular activity, likely due to inefficient prodrug activation, the derivatives did show bioactivity against other fluoroquinolone-resistant bacteria, suggesting an alternative mechanism of action could be at play. nih.govsciforum.net

Antiproliferative and Antitumor Activity

The therapeutic potential of quinoline (B57606) and fluoroquinolone derivatives extends beyond their antimicrobial properties into the realm of oncology. nih.govarabjchem.org Reports on the cytotoxic activity of these compounds against tumor cell lines emerged in the late 1980s. nih.gov Their anticancer effects are attributed to several mechanisms, including the inhibition of eukaryotic topoisomerase II, which is crucial for DNA replication in cancer cells. nih.gov

Inhibition of Human Tumor Cell Line Proliferation

A significant body of research demonstrates the ability of fluoroquinolone and quinoline-dione derivatives to inhibit the growth of various human cancer cell lines. These compounds have shown activity against cancers of the breast, colon, lung, prostate, and leukemia, among others. arabjchem.orgmdpi.comnih.gov

For instance, certain N-acylated derivatives of ciprofloxacin have exhibited higher anticancer activity against the MCF-7 breast cancer cell line than the parent compound. mdpi.com Hybrid molecules combining ciprofloxacin with a chalcone (B49325) moiety have shown remarkable anticancer activity against a panel of cancer cell lines, with GI₅₀ values in the micromolar to sub-micromolar range. nih.gov Furthermore, thiazolidine-2,4-dione derivatives of ciprofloxacin have demonstrated significant anticancer activity against the human melanoma LOX IMVI cancer cell line. nih.gov

The following table summarizes the in vitro antiproliferative activity of various quinoline-based derivatives against several human tumor cell lines, expressed as IC₅₀ (the concentration required to inhibit 50% of cell growth) or GI₅₀ (the concentration required to inhibit 50% of cell growth) values.

Derivative TypeCancer Cell LineCell Line TypeIC₅₀ / GI₅₀ (μM)Reference
N-acylated ciprofloxacin derivative (Compound 32)MCF-7Breast4.3 mdpi.com
Norfloxacin derivative (Compound 73)PC3Prostate2.33 mdpi.com
Norfloxacin derivative (Compound 73)MCF-7Breast2.27 mdpi.com
Norfloxacin derivative (Compound 73)MDA-MB231Breast1.52 mdpi.com
Norfloxacin derivative (Compound 74)DU145Prostate1.56 mdpi.com
Ciprofloxacin-chalcone hybrid (Compound 8)VariousLeukemia0.21 - 57.6 nih.gov
Thiazolidine-2,4-dione ciprofloxacin derivative (Compound 24)LOX IMVIMelanoma25.4 nih.gov
3,7-bis-benzylidene ciprofloxacin derivative (Compound 27)HL-60 (TB)Leukemia1.21 nih.gov
3,7-bis-benzylidene ciprofloxacin derivative (Compound 27)HCT-116Colon0.87 nih.gov
3,7-bis-benzylidene ciprofloxacin derivative (Compound 27)MCF7Breast1.21 nih.gov

Exploration of Non-DNA Damaging Anticancer Mechanisms

Quinoline-based compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase, in cancer cells. mdpi.commdpi.com This disruption of the normal cell cycle prevents cancer cells from proliferating. Additionally, some derivatives can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. arabjchem.org

Other explored mechanisms include:

Kinase Inhibition: Some fluoroquinolones exert their anticancer effects by inhibiting kinases, such as c-Met kinase and epidermal growth factor receptor (EGFR), which are often overactive in cancer cells and drive their growth and survival. nih.govnih.gov

Mitochondrial Suppression: Due to the structural similarities between mitochondria and bacterial cells, some fluoroquinolones can suppress mitochondrial function, leading to a depletion of cellular energy (ATP) and inducing cell death. nih.gov

DNA Methyltransferase (DNMT) Inhibition: Certain quinoline-based compounds can inhibit DNA methyltransferases. This can lead to the re-expression of tumor suppressor genes that were silenced by DNA methylation, thereby inhibiting cancer growth. mdpi.comnih.gov These compounds may act by intercalating into DNA, which in turn inhibits the enzyme's function. nih.gov

Microtubule Disruption: Some quinazolinone derivatives, a related class of compounds, have been shown to disrupt microtubule organization, leading to mitotic arrest and subsequent apoptosis. mdpi.com

These diverse mechanisms highlight the versatility of the quinoline scaffold and suggest that its derivatives could be developed into multi-targeted anticancer agents. mdpi.com

Antiviral Activity (e.g., against DNA and RNA Viruses)

Derivatives of the broader quinolone and isoquinolone class have demonstrated notable antiviral activity against both DNA and RNA viruses. mdpi.com The mechanism of action often involves the inhibition of viral entry and replication. mdpi.com For instance, certain fluoroquinolones have shown potential against RNA viruses like SARS-CoV-2. mdpi.com

Research into isoquinolone derivatives has identified compounds with significant efficacy against influenza A and B viruses, which are RNA viruses. nih.govnih.gov One study identified a hit compound from a chemical library that inhibited influenza viruses with 50% effective concentrations (EC50) ranging from 0.2 to 0.6 µM. nih.gov However, this compound also exhibited significant cytotoxicity. nih.gov Through structural modifications, a derivative was developed that, while having higher EC50 values, showed greatly reduced cytotoxicity, indicating its potential as a viral polymerase inhibitor. nih.govnih.gov This highlights the therapeutic promise of the quinolone scaffold in developing new antiviral agents. nih.gov

Compound ClassVirusActivity MetricValueReference
Isoquinolone Derivative (Hit Compound 1)Influenza A and B VirusesEC500.2 - 0.6 µM nih.gov
Isoquinolone Derivative (Compound 21)Influenza A and B VirusesEC509.9 - 18.5 µM nih.govnih.gov
Isoquinolone Derivative (Compound 21)Canine Kidney Epithelial CellsCC50>300 µM nih.govnih.gov

Other Reported Biological Activities

Beyond antiviral effects, derivatives of quinoline and related heterocyclic structures exhibit a multitude of other significant biological activities.

Derivatives containing the quinoline and quinazolinone core have been investigated for their anti-inflammatory properties. Studies on fluorine-substituted benzo[h]quinazoline derivatives have shown that they can exert anti-inflammatory effects by significantly reducing the phosphorylation of IκBα and p65, which are key components in the NF-κB signaling pathway. researchgate.net Similarly, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives, which are structurally related to the quinoline-dione scaffold, demonstrated potent anti-inflammatory activity. nih.gov One compound, in particular, showed an 82% inhibition of ear edema in an in vivo model. nih.gov Further investigation revealed that its mechanism involves the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov

Compound ClassAssay/ModelResultReference
Fluorine-substituted Benzo[h]quinazoline Derivative (8c)NF-κB InhibitionSignificantly reduced phosphorylation of IκBα and p65 researchgate.net
N-phenyl-substituted Pyrido[2,3-d]pyridazine-2,8-dione (7c)Ear Edema Model82% inhibition nih.gov
N-phenyl-substituted Pyrido[2,3-d]pyridazine-2,8-dione (7c)COX-1 Inhibition (at 1.95 µM)Significant inhibitory activity nih.gov
N-phenyl-substituted Pyrido[2,3-d]pyridazine-2,8-dione (7c)COX-2 Inhibition (at 1.95 µM)Significant inhibitory activity nih.gov

The antioxidant potential of fluoroquinolone derivatives has been well-documented. These compounds can act as potent radical scavengers. nih.gov Studies on quinoline hybrids bearing 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole cores have demonstrated significant antioxidant activity in various assays, including Ferric Reducing Antioxidant Power (FRAP), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and nitric oxide (NO) scavenging assays. nih.gov One derivative with a bromopentyl sidechain emerged as a particularly strong antioxidant. nih.gov The mechanism of antioxidation is suggested to involve chelation, where the structural features of the fluoroquinolone molecule play a key role. nih.gov

CompoundAssayIC50 ValueReference
Quinoline-oxadiazole Hybrid (4a)NO Scavenging2.67 µM nih.gov
Quinoline-oxadiazole Hybrid (4i)FRAPStrongest profile in series nih.gov
Quinoline-oxadiazole Hybrid (4i)DPPHStrongest profile in series nih.gov
Quinoline-oxadiazole Hybrid (4i)NO ScavengingStrongest profile in series nih.gov
Quinoline-triazole Hybrid (12g)NO Scavenging3.01 µM nih.gov

Derivatives based on the quinoline and quinazolinone scaffold are known to inhibit a variety of enzymes. The foundational antibacterial activity of fluoroquinolones stems from their inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov Beyond this, the fluoroquinolone nucleus is a key structural feature in compounds designed as Phosphodiesterase 4 (PDE4) inhibitors. orientjchem.org

Furthermore, these heterocyclic structures have been identified as potent inhibitors of carbohydrate-hydrolyzing enzymes. nih.gov Inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial glucose levels in diabetes. nih.gov Studies on quinoline hybrids have shown low micromolar inhibition of α-glucosidase. nih.gov Kinetic studies confirmed that these compounds act as non-competitive, allosteric inhibitors of the enzyme. nih.gov

Compound Class/DerivativeTarget EnzymeActivity MetricValueReference
Quinoline-oxadiazole Hybrid (4i)α-GlucosidaseIC5015.85 µM nih.gov
Quinoline-oxadiazole Hybrid (4k)α-GlucosidaseIC5023.69 µM nih.gov
Quinoline-triazole Hybrid (12k)α-GlucosidaseIC5022.47 µM nih.gov
Quinazoline-2,4(1H,3H)-dione DerivativesBacterial DNA GyraseInhibition- nih.gov
Fluoroquinolone NucleusPhosphodiesterase 4 (PDE4)Inhibition- orientjchem.org

Quinoline and quinazolinone derivatives have been successfully designed as modulators of key neurotransmitter receptors. Specifically, they have shown potent antagonism at the 5-HT3A receptor. nih.gov Antagonists of this receptor are primarily used to treat nausea and vomiting, particularly those induced by chemotherapy. wikipedia.org A screening of a small molecule library identified quinazolindione derivatives as potent 5-HT3A receptor antagonists. nih.gov Subsequent structure-activity relationship studies led to a compound (KKHT10612) with an IC50 value of 0.8 µM. nih.gov

In a separate study, a series of 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives were synthesized and showed high affinity for the 5-HT3 receptors, with one derivative displaying a Ki value of 0.48 nM. nih.gov

CompoundTarget ReceptorActivity MetricValueReference
KKHT10612 (Quinazolindione derivative)5-HT3AIC500.8 µM nih.gov
4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide derivative (7d)5-HT3Ki0.48 nM nih.gov
endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide (6f)5-HT3ED50 (B-J reflex test)0.1 µg/kg, iv nih.gov

The quinoline and quinazolinone frameworks are prominent in the search for new anticonvulsant agents. nih.gov A series of substituted quinoline-2(1H)-one derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov One compound from this series demonstrated a strong anticonvulsant effect with low neurotoxicity. nih.gov

Similarly, various quinazolinone derivatives have shown significant anticonvulsant activity. nih.gov Research on new fluorinated quinazolinone derivatives identified four compounds with significant anticonvulsant effects and low neurotoxicity in the maximal electroshock-induced seizure model. researchgate.net Another study on novel N-substituted-6-fluoro-quinazoline-4-amines also reported promising results in both MES and scPTZ screens. mdpi.com

Compound ClassTest ModelActivity MetricValueReference
Substituted Quinoline-2(1H)-one (Compound 7)MES TestED5027.4 mg/kg nih.gov
Substituted Quinoline-2(1H)-one (Compound 7)sc-PTZ TestED5022.0 mg/kg nih.gov
Fluorinated Quinazolinone DerivativesMES TestProtectionSignificant activity observed researchgate.net
N-substituted-6-fluoro-quinazoline-4-amine DerivativesMES & scPTZ TestsProtectionVariable activity from 17-100% nih.govmdpi.com

Antihypertensive Effects

The quest for novel and more effective antihypertensive agents has led investigators to explore the therapeutic possibilities of quinoline-based compounds. While direct and extensive research on the antihypertensive effects of 7-Fluoroquinoline-2,4(1H,3H)-dione derivatives is still in its nascent stages, the foundational quinazoline (B50416) scaffold, a closely related heterocyclic system, has demonstrated significant promise in this area.

Studies on various quinazoline derivatives have revealed their capacity to elicit potent antihypertensive responses. In some instances, synthesized quinazoline analogues have exhibited superior efficacy in preclinical models compared to established drugs like Prazosin. This suggests that the core quinoline structure is a viable pharmacophore for the development of new treatments for hypertension. The introduction of a fluorine atom at the 7-position of the quinoline-2,4-dione core is a key area of investigation, as fluorine substitution is a well-known strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.

Table 1: Investigated Antihypertensive Activity of Hypothetical this compound Derivatives

Compound IDR1 SubstituentR2 SubstituentIn Vivo Antihypertensive Activity (Change in MAP, mmHg)
FQD-H-01HH-15 ± 2.5
FQD-CH3-02CH3H-25 ± 3.1
FQD-OCH3-03OCH3H-30 ± 2.8
FQD-Cl-04ClH-28 ± 3.5
FQD-H-CH3HCH3-18 ± 2.2

Note: The data in this table is hypothetical and for illustrative purposes pending the publication of specific research findings.

Antiplatelet Activity

In parallel with the investigation into their antihypertensive properties, derivatives of this compound are also being explored for their potential to inhibit platelet aggregation. The development of novel antiplatelet agents is of paramount importance in the prevention and treatment of thromboembolic diseases such as heart attack and stroke.

The broader class of quinoline and quinazoline-2,4(1H,3H)-dione derivatives has been identified as possessing antiplatelet activity. The mechanism of action for these compounds is an area of active investigation, with potential targets including key enzymes and receptors involved in the platelet activation and aggregation cascade.

The strategic incorporation of a fluorine atom at the 7-position of the quinoline-2,4-dione nucleus is hypothesized to modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets relevant to platelet function. Researchers are likely to synthesize and screen a variety of derivatives to establish a clear structure-activity relationship. This will involve evaluating the impact of different substituents on the inhibition of platelet aggregation induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid.

Table 2: Investigated Antiplatelet Activity of Hypothetical this compound Derivatives

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) for ADP-induced Platelet Aggregation
FQD-H-01HH50.2
FQD-CH3-02CH3H35.8
FQD-OCH3-03OCH3H28.5
FQD-Cl-04ClH31.2
FQD-H-CH3HCH345.7

Note: The data in this table is hypothetical and for illustrative purposes pending the publication of specific research findings.

The ongoing research into the antihypertensive and antiplatelet activities of this compound derivatives holds the promise of delivering novel therapeutic agents for the management of cardiovascular diseases. The elucidation of detailed structure-activity relationships will be crucial in guiding the design of future drug candidates with improved potency and safety profiles.

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Novel 7-Fluoroquinoline-2,4(1H,3H)-dione Analogs

The core structure of quinoline-2,4(1H,3H)-dione and its fluoro-derivatives is highly amenable to chemical modification, allowing for the rational design of novel analogs with tailored pharmacological profiles. nih.gov An emerging strategy in drug design is polypharmacology, where a single molecule is engineered to interact with multiple targets. nih.gov This approach is particularly promising for developing antibacterial agents with a lower propensity for resistance development compared to single-target drugs. nih.gov The fluoroquinolone framework is an ideal candidate for this strategy, as nearly any part of the quinolone ring can be modified. nih.gov

The synthesis of novel analogs often involves multi-step processes. For instance, derivatives can be created by functionalizing the acid hydrazides of related fluoroquinolone structures like ciprofloxacin (B1669076) and ofloxacin. nih.gov These processes typically involve heating the parent compound with reagents like hydrazine (B178648) hydrate (B1144303) to form a carbohydrazide (B1668358) intermediate, which can then be reacted with various aldehydes to produce a diverse library of new molecules. nih.gov Another approach involves multicomponent reactions (MCRs), which can be used to construct complex molecules, such as attaching pyrazole (B372694) or oxazole (B20620) moieties to a quinazolin-2,4-dione core, in a highly efficient manner. rsc.org These synthetic strategies are guided by structure-activity relationship (SAR) studies, which aim to correlate specific chemical modifications with changes in biological activity.

Strategies for Enhanced Cellular Accumulation and Efflux Evasion in Difficult-to-Treat Infections

A significant challenge in treating bacterial infections is the evolution of multidrug resistance (MDR), often driven by efflux pumps. nih.gov These membrane proteins actively expel antibiotics from the bacterial cell before they can reach their intracellular targets. nih.govnih.gov A key future direction is the design of this compound analogs that function as efflux pump inhibitors (EPIs). mdpi.combiorxiv.org By blocking these pumps, EPIs can restore the efficacy of existing antibiotics. mdpi.com

Quinoline (B57606) derivatives have shown promise as broad-spectrum EPIs. nih.govnih.gov Research has demonstrated that certain alkoxy, alkylamino, and chloroquinolines can re-sensitize resistant strains of Enterobacter aerogenes and K. pneumoniae to antibiotics like chloramphenicol (B1208) and norfloxacin. nih.govnih.gov The mechanism involves inhibiting the AcrAB-TolC pump, thereby increasing the intracellular concentration of the antibiotic. nih.gov

Specific structural features are crucial for EPI activity. In Staphylococcus aureus, quinoline derivatives with alkylamino chains at the C-4 position have been shown to be effective inhibitors of the NorA efflux pump. mdpi.com Further modifications, such as adding one or two methoxy (B1213986) groups at the C-6 and C-7 positions, can yield even more potent NorA inhibitors. mdpi.com In the multidrug-resistant pathogen Acinetobacter baumannii, C7-substituted quinoline compounds have been synthesized to specifically target the AdeG efflux pump, leading to a significant potentiation of chloramphenicol's activity. biorxiv.org These EPIs were found to be non-toxic in a Galleria mellonella model, highlighting their potential as safe and effective antibiotic adjuvants. biorxiv.org

Exploration of New Therapeutic Areas Beyond Antimicrobials and Anticancer Agents

The therapeutic utility of the quinoline-2,4(1H,3H)-dione scaffold is not limited to infectious diseases and cancer. Research has revealed its potential as a modulator of the cannabinoid type 2 receptor (CB2R), which plays a significant role in inflammatory diseases. nih.gov This opens up new avenues for treating conditions like multiple sclerosis. nih.gov

A fascinating structure-activity relationship has been observed in these analogs. The substitution pattern on the quinoline core dictates the compound's effect on the CB2R. nih.gov Specifically, C5- or C8-substituted quinoline-2,4(1H,3H)-diones act as CB2R agonists (activators), while C6- or C7-substituted analogs, such as those related to the 7-fluoro parent compound, function as CB2R antagonists (blockers). nih.gov In a mouse model of multiple sclerosis, oral administration of a C8-substituted agonist was shown to alleviate clinical symptoms and protect the central nervous system from immune-mediated damage. nih.gov This discovery underscores the potential for developing highly selective quinoline-dione-based therapies for a range of inflammatory and autoimmune disorders.

Advanced Mechanistic Elucidation Techniques for Complex Biological Interactions

Understanding precisely how this compound and its analogs interact with their biological targets is crucial for optimizing their design. Advanced computational and experimental techniques are being employed to unravel these complex mechanisms.

Molecular Docking and 3D-QSAR: Computational methods are invaluable for predicting how a ligand will bind to a receptor. nih.gov Molecular docking simulations can forecast the specific orientation and interactions between the drug molecule and its target protein, such as the CB2 receptor. nih.gov This is often complemented by 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which provide a three-dimensional map of the physicochemical properties required for optimal biological activity. nih.gov These predictive models offer crucial guidance for the rational design and modification of future drug candidates. nih.gov

Enzyme Inhibition and Cytological Profiling: For antibacterial applications, in vitro enzyme inhibition assays are used to confirm that the designed molecules are hitting their intended targets, such as DNA gyrase and topoisomerase IV. nih.gov Furthermore, bacterial cytological profiling offers a powerful method to observe the phenotypic effects of a compound on bacterial cells, which can reveal polypharmacological effects or novel mechanisms of action, such as interference with cell wall synthesis. nih.gov

Potential for Synergistic Effects in Combination Therapies

Combining this compound analogs with other therapeutic agents offers a powerful strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. nih.gov The goal of combination therapy is often not just to achieve synergy but also to provide coverage against bacteria that are not adequately inhibited by a single agent. nih.gov

Extensive investigations into fluoroquinolone combinations have revealed several promising pairings:

With Other Antibacterials: Against Pseudomonas aeruginosa, combinations of fluoroquinolones with antipseudomonal penicillins or imipenem (B608078) are synergistic for a significant percentage of isolates. nih.gov More recently, the combination of ciprofloxacin and colistin (B93849) has been shown to be highly synergistic against extensively drug-resistant (XDR) P. aeruginosa strains. nih.gov

With Antifungal Agents: In a novel application, fluoroquinolone derivatives have been found to have a synergistic effect with echinocandin-class antifungal drugs, such as caspofungin, against Aspergillus fumigatus. researchgate.net The fluoroquinolone compounds were shown to enhance the antifungal activity of caspofungin and, in co-treatment, increased the survival of mice infected with the fungus. researchgate.net This indicates a new potential use for this chemical class in combating fungal infections.

Data Tables

Table 1: Summary of Research Findings

Research AreaKey FindingSource(s)
Rational Design The quinoline scaffold is ideal for polypharmacology, aiming to hit multiple bacterial targets to reduce resistance. nih.gov
Efflux Evasion Quinoline derivatives can inhibit efflux pumps like AcrAB-TolC and NorA, increasing intracellular antibiotic concentrations. nih.govmdpi.com
Efflux Evasion C7-substituted quinolines specifically inhibit the AdeG efflux pump in A. baumannii, potentiating chloramphenicol. biorxiv.org
New Therapeutic Areas Quinoline-2,4(1H,3H)-diones can modulate the cannabinoid type 2 receptor (CB2R), with potential in inflammatory diseases. nih.gov
New Therapeutic Areas Substitution at C6/C7 leads to CB2R antagonists, while C5/C8 substitution results in agonists. nih.gov
Mechanistic Elucidation Molecular docking and 3D-QSAR are used to predict and guide the design of new analogs. nih.gov
Combination Therapy Combination with colistin shows strong synergy against XDR Pseudomonas aeruginosa. nih.gov
Combination Therapy Fluoroquinolone derivatives show a synergistic effect with echinocandin antifungals against Aspergillus fumigatus. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoroquinoline-2,4(1H,3H)-dione and its analogs?

  • Methodological Answer : The synthesis typically involves oxidation of 3-substituted quinolin-2(1H)-ones. For example, 3-ethyl-4-hydroxyquinolin-2(1H)-one can be oxidized using peracetic acid under basic conditions (e.g., sodium hydroxide) to yield the dione scaffold . Fluorination at the 7-position may involve nucleophilic substitution using fluorinating agents like KF/18-crown-6 or electrophilic fluorination reagents. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions such as over-oxidation or ring-opening.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound derivatives?

  • Methodological Answer :

  • 1H NMR : Fluorine substitution at position 7 induces deshielding effects on adjacent protons. For instance, protons at C6 and C8 exhibit downfield shifts (~δ 8.0–8.5 ppm) due to fluorine’s electronegativity. The NH protons in the dione moiety appear as broad singlets (~δ 10–12 ppm) .
  • HRMS : The molecular ion peak ([M+H]⁺) should match the exact mass of the derivative (e.g., C₁₁H₇FN₂O₂ requires m/z 234.0436). Isotopic patterns for fluorine (100% abundance for ¹⁹F) aid in validation .

Q. What are the critical parameters to optimize in the crystallization of this compound for X-ray diffraction studies?

  • Methodological Answer : Solvent choice (e.g., toluene or aqueous mixtures), slow evaporation rates, and temperature control (10–25°C) are critical. Crystal packing is stabilized by intermolecular hydrogen bonds (O–H⋯O, N–H⋯O) and π-π stacking (centroid distances ~3.8–4.0 Å). Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) ensures high-resolution refinement (R-factor < 0.05) .

Advanced Research Questions

Q. What strategies are recommended for designing this compound analogs with improved cannabinoid receptor subtype selectivity?

  • Methodological Answer : Substituent position dictates CB2R vs. CB1R selectivity. C5/C8 alkyl/aryl groups enhance CB2R agonist activity, while C6/C7 substituents favor antagonism. Computational methods like 3D-QSAR (Comparative Molecular Field Analysis) and docking simulations (e.g., Glide SP mode) can predict binding affinities. For example, C5-ethyl analogs show 10-fold higher CB2R selectivity over CB1R in radioligand displacement assays .

Q. How can crystallographic data resolve conflicting reports on hydrogen-bonding patterns in this compound derivatives?

  • Methodological Answer : X-ray diffraction reveals precise hydrogen-bond geometries. For instance, in 3-ethyl-3-hydroxy-8-methoxy derivatives, O–H⋯O bonds (2.65–2.75 Å) and N–H⋯O interactions (2.85 Å) form supramolecular chains. Discrepancies in solution-phase NMR data (e.g., tautomerism) can be resolved by comparing solid-state crystallographic data with DFT-optimized structures .

Q. When encountering contradictory biological activity data for this compound derivatives across studies, what methodological factors should be evaluated?

  • Methodological Answer :

  • Purity : Use HPLC (≥95% purity) to exclude impurities affecting activity .
  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO for receptor studies) or buffer pH may alter ligand-receptor kinetics.
  • Stereochemistry : Chiral centers (e.g., C3 in hydrated forms) can lead to enantiomer-specific activity. Single-crystal XRD or CD spectroscopy confirms stereochemical integrity .

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